molecular formula C13H23NO3 B13161530 Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate

Cat. No.: B13161530
M. Wt: 241.33 g/mol
InChI Key: UJGLFVSXEMCLMY-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a methyl group attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues. This inhibition can lead to the modulation of biochemical pathways, making it useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the cyclopropyl group adds steric hindrance, affecting its interaction with other molecules and making it a valuable compound in specialized chemical reactions.

Biological Activity

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

C13H23NO3\text{C}_{13}\text{H}_{23}\text{N}\text{O}_{3}

This compound features a tert-butyl group linked to a cyclopropyl moiety and an oxobutanamide structure, which may contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurological pathways, particularly those related to neurodegenerative diseases.

Biological Activity Overview

  • Neuroprotective Effects :
    • This compound has shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies indicate that the compound can reduce oxidative stress markers and inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on β-secretase and acetylcholinesterase enzymes. These enzymes are crucial in the metabolism of amyloid precursor protein and neurotransmitter degradation, respectively. Inhibition of these enzymes could potentially slow the progression of neurodegenerative conditions like Alzheimer's disease .
  • Antioxidant Properties :
    • Research indicates that this compound exhibits moderate antioxidant properties, which may help mitigate oxidative damage in neuronal cells .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyMethodologyKey Findings
In Vitro Study Astrocyte cell culture exposed to Aβ 1-42Showed reduced cell death and increased viability when treated with the compound (cell viability improved from 43.78% to 62.98%) .
In Vivo Study Scopolamine-induced oxidative stress model in ratsThe compound exhibited a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation compared to control .
Enzyme Activity Assay Assessment of β-secretase and acetylcholinesterase inhibitionDemonstrated IC50 values of 15.4 nM for β-secretase and 0.17 μM for acetylcholinesterase, indicating potent inhibition .

Case Studies

  • Case Study 1 : A study on the neuroprotective effects of this compound revealed significant protective effects against Aβ-induced cytotoxicity in astrocytes, suggesting its potential as a therapeutic agent for Alzheimer's disease.
  • Case Study 2 : Another investigation focused on the compound's ability to modulate oxidative stress in an animal model demonstrated promising results, with significant reductions in biomarkers associated with oxidative damage.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate

InChI

InChI=1S/C13H23NO3/c1-8(11(15)10-6-7-10)9(2)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16)

InChI Key

UJGLFVSXEMCLMY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)NC(=O)OC(C)(C)C)C(=O)C1CC1

Origin of Product

United States

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